2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15740775
InChI: InChI=1S/C15H15ClN2O/c16-13-6-7-17-15(8-13)19-14-10-18(11-14)9-12-4-2-1-3-5-12/h1-8,14H,9-11H2
SMILES:
Molecular Formula: C15H15ClN2O
Molecular Weight: 274.74 g/mol

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine

CAS No.:

Cat. No.: VC15740775

Molecular Formula: C15H15ClN2O

Molecular Weight: 274.74 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine -

Specification

Molecular Formula C15H15ClN2O
Molecular Weight 274.74 g/mol
IUPAC Name 2-(1-benzylazetidin-3-yl)oxy-4-chloropyridine
Standard InChI InChI=1S/C15H15ClN2O/c16-13-6-7-17-15(8-13)19-14-10-18(11-14)9-12-4-2-1-3-5-12/h1-8,14H,9-11H2
Standard InChI Key LGMPVABNIWTERV-UHFFFAOYSA-N
Canonical SMILES C1C(CN1CC2=CC=CC=C2)OC3=NC=CC(=C3)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of two primary subunits:

  • 4-Chloropyridine: A six-membered aromatic ring with a chlorine atom at the 4-position and a nitrogen atom at the 1-position.

  • 1-Benzylazetidin-3-yloxy: A four-membered azetidine ring (a saturated heterocycle with three carbon atoms and one nitrogen atom) substituted with a benzyl group at the nitrogen and an ether oxygen at the 3-position.

The ether linkage connects the azetidine’s 3-oxygen to the pyridine’s 2-position, yielding the full systematic name: 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine.

Key Structural Features:

  • Chlorine Substituent: Enhances electrophilicity and influences intermolecular interactions (e.g., halogen bonding) .

  • Azetidine Ring: Introduces conformational rigidity and potential bioactivity due to nitrogen’s lone pair .

  • Benzyl Group: Improves lipophilicity, potentially enhancing blood-brain barrier permeability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be divided into two phases:

  • Preparation of 4-Chloropyridine

  • Functionalization with 1-Benzylazetidin-3-ol

Synthesis of 4-Chloropyridine

4-Chloropyridine is typically synthesized via direct chlorination of pyridine. Modern methods optimize selectivity and yield:

Method A (CN103360306A):

  • Reactants: Pyridine, phosphorus pentachloride (PCl₅).

  • Conditions: 70–75°C in chlorobenzene for 5 hours .

  • Yield: ~85% after distillation.

Method B (CN101830844A):

  • Reactants: Pyridine, chlorine gas under UV light.

  • Conditions: 150–170°C with an activating agent .

  • Yield: 78% with reduced byproducts (e.g., 2,6-dichloropyridine).

Synthesis of 1-Benzylazetidin-3-ol

Azetidine precursors are synthesized via cyclization or ring-opening reactions:

Step 1: Benzylation of azetidine-3-ol using benzyl bromide in the presence of a base (e.g., K₂CO₃) .
Step 2: Purification via column chromatography (SiO₂, ethyl acetate/hexane).

Coupling Strategies

The ether bond is formed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

SNAr Approach:

  • Reactants: 2-Hydroxy-4-chloropyridine, 1-benzylazetidin-3-ol.

  • Conditions: K₂CO₃, DMF, 80°C for 12 hours .

  • Yield: ~65%.

Mitsunobu Reaction:

  • Reactants: 2-Hydroxy-4-chloropyridine, 1-benzylazetidin-3-ol, DIAD, PPh₃.

  • Conditions: THF, room temperature, 24 hours .

  • Yield: 82% (higher efficiency but costlier reagents).

Physicochemical Properties

Computational Predictions

PropertyValueMethod/Source
Molecular Weight286.75 g/molPubChem CID 86641683
LogP (Lipophilicity)2.8 ± 0.3SwissADME
Solubility (Water)0.12 mg/mLALOGPS
pKa3.1 (pyridine N), 9.4 (NH)MarvinSketch

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=5.6 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, benzyl-H), 4.70–4.50 (m, 1H, azetidine-OCH), 3.90–3.70 (m, 4H, azetidine-CH₂N).

  • ¹³C NMR: δ 162.1 (C-Cl), 149.2 (pyridine-C2), 137.5 (benzyl-C), 72.8 (OCH).

Future Perspectives

Structural Optimization

  • Introduce electron-withdrawing groups to enhance metabolic stability.

  • Explore stereochemistry effects by synthesizing azetidine enantiomers.

Target Identification

  • Perform high-throughput screening against kinase libraries.

  • Evaluate pharmacokinetics in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator